Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-
Description
Structure and Synthesis Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- (hereafter referred to as the target compound) features an ethane backbone (C-C) with two 9-borabicyclo[3.3.1]non-9-yl (9-BBN) moieties connected via oxygen linkages. This structure distinguishes it from simpler 9-BBN derivatives, such as the 9-BBN dimer, by incorporating ether-like bonds that modulate reactivity and stability. For example, describes the use of 9-BBN in 1,2-hydroboration of alkynylsilanes to form geminal borane-silyl alkenes, suggesting similar strategies could apply to the target compound .
Applications
The oxygen linkages in the target compound likely enhance solubility and flexibility compared to direct B-B bonded systems (e.g., 9-BBN dimer). Such properties are advantageous in organic synthesis, particularly in hydroboration reactions or as precursors for cross-coupling (e.g., Suzuki reactions) .
Properties
CAS No. |
910866-98-7 |
|---|---|
Molecular Formula |
C18H32B2O2 |
Molecular Weight |
302.1 g/mol |
IUPAC Name |
9-[2-(9-borabicyclo[3.3.1]nonan-9-yloxy)ethoxy]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H32B2O2/c1-5-15-7-2-8-16(6-1)19(15)21-13-14-22-20-17-9-3-10-18(20)12-4-11-17/h15-18H,1-14H2 |
InChI Key |
FEKYWOCSISRKDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)OCCOB3C4CCCC3CCC4 |
Origin of Product |
United States |
Preparation Methods
Hydroboration Reactions
Hydroboration is a crucial method for synthesizing boron-containing compounds. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) as a hydroboration reagent has been extensively documented.
Methodology : The reaction typically involves the treatment of alkenes or alkynes with 9-BBN in a suitable solvent such as tetrahydrofuran (THF). This reaction proceeds via a concerted mechanism where the boron atom adds across the double or triple bond.
Research Findings : A study demonstrated that the sequential double hydroboration of terminal alkynes using 9-BBN leads to the formation of gem-diborylalkanes, which can be further transformed into Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- through transborylation reactions.
Transborylation is a method where one boron group is exchanged for another, facilitating the introduction of different functional groups.
Methodology : In this process, an intermediate gem-diboryl compound can undergo transborylation with a suitable boron reagent to yield Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-.
Research Findings : Studies indicate that using boron reagents like catecholborane or pinacolborane in combination with 9-BBN enhances the efficiency of transborylation reactions and allows for selective functionalization at specific sites on the ethane backbone.
Direct Synthesis from Boron Precursors
Another approach involves the direct synthesis from simpler boron precursors.
Methodology : This method typically employs a reaction between 1,5-cyclooctadiene and borane derivatives to generate intermediates that can be converted into Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-.
Research Findings : The synthesis of 9-BBN itself has been optimized over the years; one effective route involves reacting cyclooctadiene with excess borane in ethereal solvents. The resulting product can then be functionalized to yield the target compound.
Chemical Reactions Analysis
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- undergoes a variety of chemical reactions, including:
Scientific Research Applications
Organic Synthesis
Hydroboration Reagent
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- is primarily utilized as a hydroboration reagent in organic synthesis. Hydroboration is a crucial reaction that allows for the addition of boron to alkenes and alkynes, facilitating the formation of alcohols after subsequent oxidation steps. The regioselectivity of this compound enables the synthesis of terminal alcohols with minimal side products, making it a valuable tool in synthetic organic chemistry .
Case Study: Hydroboration of Terminal Alkynes
In a study by Docherty et al., ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- was employed to catalyze the sequential double hydroboration of terminal alkynes using pinacolborane as a reagent. This method demonstrated high efficiency and selectivity for producing gem-diborylalkanes, showcasing the compound's versatility in synthesizing complex organic molecules .
Catalysis
Catalytic Applications
The compound has been investigated as a catalyst in various reactions beyond hydroboration. Its ability to facilitate transborylation reactions is noteworthy; this process involves the exchange of boron species between different substrates, which can lead to the formation of new boron-containing compounds .
Case Study: Borylation Reactions
Research indicates that ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- can effectively catalyze borylation reactions involving aryl halides and alkynes to produce arylboronic acids and other derivatives. This application is particularly significant in the context of Suzuki-Miyaura coupling reactions, which are widely used in pharmaceutical chemistry for constructing complex molecules .
Materials Science
Polymeric Applications
The incorporation of ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- into polymeric materials has been explored due to its potential to enhance material properties through boron chemistry. Boron-containing polymers exhibit unique thermal and mechanical properties that can be tailored for specific applications such as coatings and composite materials.
Case Study: Dendritic Polymers
A notable application involves using this compound in the synthesis of dendritic polymers that incorporate boron units into their structure. These materials have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Mechanism of Action
The mechanism of action of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- involves the formation of a boron-oxygen bond with the substrate. In hydroboration reactions, the boron atom adds to the less substituted carbon of the double bond, while the hydrogen adds to the more substituted carbon. This regioselectivity is a key feature of the compound’s reactivity .
Comparison with Similar Compounds
Bis(9-borabicyclo[3.3.1]nonyl)acetylenes
- Structure : Acetylene (C≡C) backbone with two 9-BBN groups .
- Reactivity : The triple bond confers higher reactivity in cycloadditions (e.g., Diels-Alder) compared to the ethane derivative’s single bond.
- Applications : Used as intermediates in cycloaddition reactions and cross-coupling chemistry .
- Key Difference : The acetylene backbone enables π-orbital interactions absent in the ethane analog, influencing electronic properties and reaction pathways.
1,6-Bis(B-cyano-9-boratabicyclo[3.3.1]non-9-yl)hexane
- Structure: Hexane backbone with cyano-substituted 9-BBN groups .
- Reactivity: The cyano groups enhance electrophilicity, facilitating host-guest interactions (e.g., clathrate formation with DMF or water) .
- Applications : Explored as host structures in supramolecular chemistry due to their ability to form inclusion compounds .
- Key Difference: The hexane chain and cyano substituents contrast with the ethane backbone and oxygen linkages, leading to divergent applications in materials science versus organic synthesis.
9-BBN Dimer [(9-BBN)₂]
- Structure : Direct B-B bond between two 9-BBN units .
- Reactivity : Highly reactive in hydroboration due to strained boron-boron bonding. Used as a stoichiometric reagent in alkene and alkyne functionalization .
- Applications : Common hydroboration agent; less stable than the target compound due to lack of oxygen-mediated stabilization .
- Key Difference : The dimer’s direct B-B bond confers greater reactivity but lower thermal stability compared to the ether-linked target compound.
(Z)-α-(9-Borabicyclo[3.3.1]non-9-yl)-α-dichloro(phenyl)silyl-styrene
- Structure : Styrene backbone with chlorosilyl and 9-BBN substituents .
- Reactivity : The chlorosilyl group enables further functionalization (e.g., nucleophilic substitution), while the styrene moiety participates in polymerization.
- Applications: Potential use in polymer chemistry or as a synthon for silicon-boron hybrid materials .
- Key Difference : The aromatic styrene backbone and chlorosilyl group differentiate it from the aliphatic ethane-based target compound.
Research Findings and Implications
- Reactivity Trends : Oxygen linkages in the target compound balance stability and reactivity, making it suitable for controlled transformations (e.g., selective hydroboration or cross-coupling) . In contrast, the 9-BBN dimer’s direct B-B bond favors rapid but less selective reactions .
- Synthetic Utility : The target compound’s ethane backbone may serve as a modular platform for introducing diverse functional groups, bridging applications in catalysis and materials science .
Biological Activity
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-, commonly referred to as a derivative of 9-borabicyclo[3.3.1]nonane (9-BBN), is an organoborane compound that has garnered attention for its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and implications for therapeutic use.
Chemical Structure and Properties
The compound is characterized by its boron-containing bicyclic structure, which contributes to its reactivity and interaction with biological molecules. The presence of boron in its structure allows it to participate in hydroboration reactions and other transformations that are valuable in organic synthesis.
The biological activity of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- can be attributed to several mechanisms:
- Hydroboration : The compound acts as a hydroboration reagent, facilitating the addition of boron to alkenes and alkynes. This reaction is crucial in the synthesis of various organic compounds with biological relevance.
- Catalytic Activity : As a metal-free catalyst, it has shown potential in catalyzing reactions involving carbodiimides and other substrates without the need for transition metals, making it an environmentally friendly alternative in synthetic chemistry .
Anticancer Activity
Recent studies have investigated the potential anticancer properties of organoboranes, including derivatives like Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-. The following table summarizes findings from relevant research:
| Study | Cell Line | Treatment Concentration | Observed Effects |
|---|---|---|---|
| HCT116 | 10 µM | Inhibition of cell proliferation | |
| MCF7 | 5 µM | Induction of apoptosis through ROS generation |
These findings suggest that the compound may induce cytotoxic effects in cancer cells through mechanisms such as oxidative stress.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of organoboranes. For instance, studies have shown that certain boron compounds can protect neuronal cells from oxidative damage:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via hydroboration reactions using 9-BBN (9-borabicyclo[3.3.1]nonane). A typical protocol involves reacting ethane-1,2-diol with two equivalents of 9-BBN in anhydrous tetrahydrofuran (THF) under inert conditions (argon/nitrogen). Reaction progress is monitored via <sup>11</sup>B NMR to confirm boron-oxygen bond formation (δ ~30–35 ppm for tricoordinate boron). Optimization includes controlling stoichiometry, temperature (0–25°C), and solvent purity to minimize side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Multinuclear NMR (<sup>1</sup>H, <sup>11</sup>B, <sup>13</sup>C, <sup>29</sup>Si) and X-ray crystallography are essential. For example:
- <sup>11</sup>B NMR distinguishes tricoordinate boron (sharp singlet at ~30 ppm) from tetracoordinate species (broad peaks at ~10 ppm).
- X-ray analysis resolves ambiguities in regiochemistry or dimerization (e.g., dimeric structures with bridging oxygen atoms) .
- Contradictions in <sup>1</sup>H NMR splitting patterns due to dynamic effects are addressed by variable-temperature NMR .
Q. How does this compound compare to other hydroborating agents in regioselectivity for alkene/alkyne functionalization?
- Methodological Answer : Compared to disiamylborane or thexylborane, 9-BBN derivatives exhibit superior regioselectivity (>99% anti-Markovnikov addition in alkenes and geminal silyl-boryl addition in alkynes). Testing involves competitive hydroboration of substituted alkenes (e.g., 1-hexene vs. styrene) followed by oxidative workup and GC-MS analysis. Data from Table 4.3 ( ) benchmark selectivity under standardized conditions .
Advanced Research Questions
Q. What strategies mitigate conflicting data in hydroboration reactions involving sterically hindered substrates?
- Methodological Answer :
- Substrate Screening : Test substrates with varying steric bulk (e.g., 3,3-dimethyl-1-butyne vs. ethynylbenzene) to assess steric limitations.
- Computational Modeling : Use DFT calculations to map transition states and identify steric clashes (e.g., B3LYP/6-31G* level for boron interactions).
- Isotopic Labeling : Deuterated substrates (e.g., D2O quench) track kinetic vs. thermodynamic control in regioselectivity .
Q. How can mechanistic studies elucidate the role of Lewis acid-base interactions in CO2 reduction using this compound?
- Methodological Answer :
- Catalytic Systems : Combine with iron(III) salen complexes (e.g., [Fe(H)2(dmpe)2]) to study CO2 insertion into B–O bonds.
- In Situ Monitoring : Use IR spectroscopy to detect intermediates like bis(boryl)acetals (C=O stretch at ~1700 cm<sup>-1</sup>).
- Kinetic Profiling : Measure turnover frequencies (TOF) under varying CO2 pressures and temperatures to distinguish rate-limiting steps .
Q. What advanced techniques validate the stability and reactivity of fluorinated derivatives (e.g., 9-fluoro-9-BBN analogs)?
- Methodological Answer :
- Solid-State NMR : Resolve boron-fluorine coupling (<sup>11</sup>B-<sup>19</sup>F J-splitting) in crystalline vs. solution states.
- X-Ray Diffraction : Analyze dimeric vs. monomeric forms (e.g., shows three distinct molecular geometries in the unit cell).
- Adduct Formation : React with Lewis bases (e.g., THF, amines) and monitor <sup>11</sup>B NMR shifts to assess Lewis acidity .
Q. How can cross-aldol reactions be directed using modified 9-BBN derivatives?
- Methodological Answer :
- Triflates as Activators : Use 9-trifluoromethylsulfonyl-9-BBN to generate enolborate intermediates.
- Regiochemical Control : React methyl ketones with aldehydes in THF/tertiary amine systems, isolating products via column chromatography.
- NMR Characterization : Identify key intermediates (e.g., 9-(1-methyl-1-alkenyl)oxy-9-BBN) using <sup>13</sup>C DEPT and HSQC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
